N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-4-23-9-10-28-18-7-5-16(12-17(18)20(23)25)22-29(26,27)19-8-6-15(11-13(19)2)21-14(3)24/h5-8,11-12,22H,4,9-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVBFCJSJRJHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a tetrahydrobenzo[f][1,4]oxazepine core, which is known for its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. The presence of the sulfonamide group and ethyl substituent enhances its reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antibacterial Activity : Compounds with similar structures have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have demonstrated antifungal properties against strains like Candida albicans .
- Anticancer Potential : The oxazepine core is associated with anticancer activity through mechanisms like differentiation induction in leukemia cells and modulation of immune responses .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The tetrahydrobenzo[f][1,4]oxazepine structure suggests potential as a kinase inhibitor, which is crucial in cancer therapy .
- Immune Modulation : Research indicates that similar compounds can upregulate CD11b expression in certain cell lines, suggesting a role in immune response modulation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
